![molecular formula C13H16ClNO6S B12357649 methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate](/img/structure/B12357649.png)
methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate is a complex organic compound with a unique structure that includes a benzyloxycarbonyl group, an amino group, and a sulfobutanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of an amino acid derivative with a benzyloxycarbonyl group, followed by the introduction of a sulfobutanoate group through a series of reactions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a free amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the sulfobutanoate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce free amines.
Wissenschaftliche Forschungsanwendungen
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: It can be used in the production of specialty chemicals or as a reagent in various industrial processes.
Wirkmechanismus
The mechanism by which methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or proteins, modifying their activity or function. The molecular targets and pathways involved can vary, but often include interactions with amino acid residues or active sites within proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-butanoate: Similar structure but lacks the sulfo group.
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfopentanoate: Similar structure with an additional carbon in the chain.
Uniqueness
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate is unique due to the presence of both the benzyloxycarbonyl group and the sulfobutanoate moiety
Eigenschaften
Molekularformel |
C13H16ClNO6S |
|---|---|
Molekulargewicht |
349.79 g/mol |
IUPAC-Name |
methyl (2S)-4-chlorosulfonyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C13H16ClNO6S/c1-20-12(16)11(7-8-22(14,18)19)15-13(17)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,17)/t11-/m0/s1 |
InChI-Schlüssel |
YSKBVJKRWRMIFH-NSHDSACASA-N |
Isomerische SMILES |
COC(=O)[C@H](CCS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
COC(=O)C(CCS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


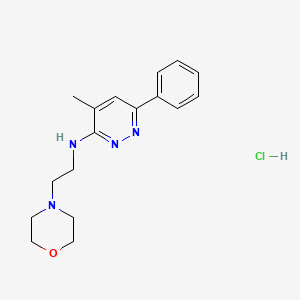
![1-[4-[(2-Amino-1,4,5,6-tetrahydropyrimidin-6-yl)oxy]phenyl]-3-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea](/img/structure/B12357586.png)


![Ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate](/img/structure/B12357596.png)

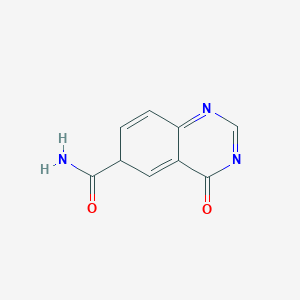
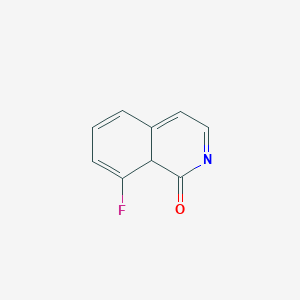
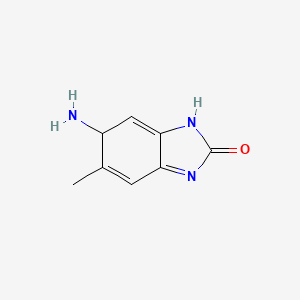


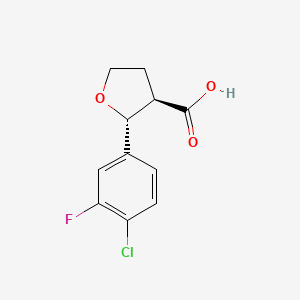
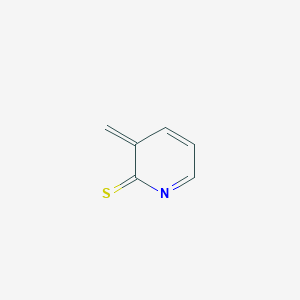
![3-[2-(diethylamino)ethyl]-1H-indol-4-ol4-acetate,monohydrochloride](/img/structure/B12357671.png)
